molecular formula C8H8O2 B14791049 2-prop-2-ynoxy-2H-pyran

2-prop-2-ynoxy-2H-pyran

Cat. No.: B14791049
M. Wt: 136.15 g/mol
InChI Key: KKAVBNDFJXVGAA-UHFFFAOYSA-N
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Description

It is a clear, colorless to light yellow liquid with a boiling point of 63-65°C at 9 mm Hg and a density of 0.997 g/mL at 25°C . This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for preparing ethers, including 2-Propynyl 2-pyranyl ether, is the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For 2-Propynyl 2-pyranyl ether, the synthesis can be achieved by reacting tetrahydropyran with propargyl alcohol in the presence of a strong base such as sodium hydride (NaH) .

Industrial Production Methods

Industrial production of 2-Propynyl 2-pyranyl ether typically involves large-scale Williamson ether synthesis. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Propynyl 2-pyranyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Propynyl 2-pyranyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propynyl 2-pyranyl ether involves its reactivity as an ether. The compound can act as a nucleophile or electrophile in various chemical reactions. Its molecular structure allows it to participate in ring-opening reactions, nucleophilic substitutions, and other transformations. The specific molecular targets and pathways depend on the context of its use in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Propargyl alcohol tetrahydropyranyl ether
  • Propargyl 2-tetrahydropyranyl ether
  • 2-(Propargyloxy)tetrahydropyran
  • 2-Propargyloxane

Uniqueness

2-Propynyl 2-pyranyl ether is unique due to its specific molecular structure, which combines the reactivity of a propargyl group with the stability of a tetrahydropyranyl ether. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .

Properties

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

2-prop-2-ynoxy-2H-pyran

InChI

InChI=1S/C8H8O2/c1-2-6-9-8-5-3-4-7-10-8/h1,3-5,7-8H,6H2

InChI Key

KKAVBNDFJXVGAA-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1C=CC=CO1

Origin of Product

United States

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